4-(Chloromethyl)-2,6-dimethoxypyridine
Overview
Description
4-(Chloromethyl)-2,6-dimethoxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 4-position and two methoxy groups at the 2- and 6-positions of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,6-dimethoxypyridine typically involves the chloromethylation of 2,6-dimethoxypyridine. One common method is the reaction of 2,6-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,6-dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids or aldehydes.
Reduction: Products include 2,6-dimethoxypyridine.
Scientific Research Applications
4-(Chloromethyl)-2,6-dimethoxypyridine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and resins.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile building block in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy groups contribute to the compound’s stability and solubility, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2,6-dimethoxypyridine
- 4-(Hydroxymethyl)-2,6-dimethoxypyridine
- 4-(Methoxymethyl)-2,6-dimethoxypyridine
Uniqueness
4-(Chloromethyl)-2,6-dimethoxypyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of diverse chemical entities. Additionally, the combination of methoxy groups at the 2- and 6-positions enhances its stability and solubility, making it suitable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(chloromethyl)-2,6-dimethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBGSZHCQLRARO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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